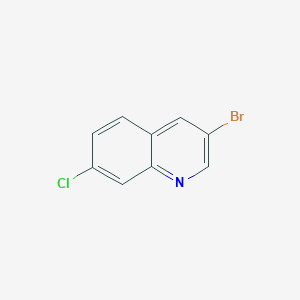
1,2-Pentanodamina
Descripción general
Descripción
Pentane-1,2-diamine, also known as 1,2-diaminopentane, is an organic compound with the molecular formula C5H14N2. It is a type of diamine, which means it contains two amino groups (-NH2) attached to a pentane backbone. This compound is a colorless liquid with a characteristic amine odor and is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Pentane-1,2-diamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, ligands for coordination chemistry, and as a precursor for polymers and resins.
Biology: It serves as a reagent in biochemical assays and as a cross-linking agent in protein and nucleic acid studies.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It is used in the production of adhesives, coatings, and sealants, as well as in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Pentane-1,2-diamine, also known as Cadaverine, is a foul-smelling diamine formed by bacterial decarboxylation of lysine
Biochemical Pathways
Pentane-1,2-diamine, as a polyamine, is involved in various biochemical pathways. Polyamines mediate the basal metabolism of plants by regulating various cellular processes including molecular signaling, cell division and differentiation, totipotency, oxidative damage, and various stress responses . They are also known to conjugate with other small molecules like phenolic acids and other cellular components, often leading to the accumulation of incongruous interaction between plants and pathogens .
Pharmacokinetics
It is known that polyamines, in general, have a wide distribution in the body and can be metabolized by various enzymes .
Result of Action
They are involved in cell proliferation and viability, nutrition, fertility, as well as nervous and immune systems .
Action Environment
The action, efficacy, and stability of Pentane-1,2-diamine can be influenced by various environmental factors. For instance, in plants, it is employed in various parameters of growth and development based on environmental factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentane-1,2-diamine can be synthesized through various methods. One common method involves the reductive amination of 1,2-pentanedione with ammonia or primary amines in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods
In industrial settings, pentane-1,2-diamine is often produced through the hydrogenation of nitriles or imines derived from pentane. This process involves the use of high-pressure hydrogen gas and a metal catalyst, such as nickel or platinum, to reduce the nitrile or imine to the corresponding diamine. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
Pentane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted diamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Substituted diamines with various functional groups.
Comparación Con Compuestos Similares
Pentane-1,2-diamine can be compared with other similar compounds, such as:
Ethylenediamine (1,2-diaminoethane): A smaller diamine with two carbon atoms, commonly used in the synthesis of chelating agents and polymers.
1,3-Diaminopropane (propane-1,3-diamine): A three-carbon diamine used in the production of pharmaceuticals and epoxy resins.
1,5-Diaminopentane (cadaverine): A five-carbon diamine similar to pentane-1,2-diamine but with amino groups at the 1 and 5 positions, used in the synthesis of polyamides and as a biomarker for bacterial contamination.
Pentane-1,2-diamine is unique due to its specific structure, which allows for distinct reactivity and applications compared to other diamines. Its position of amino groups on adjacent carbons provides unique properties in terms of reactivity and complex formation.
Propiedades
IUPAC Name |
pentane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-2-3-5(7)4-6/h5H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGZAWSMGCIBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562431 | |
| Record name | Pentane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52940-41-7 | |
| Record name | Pentane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pentane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[2-(Chloromethyl)phenyl]morpholine](/img/structure/B1285253.png)



